molecular formula C18H19FN6O2 B2414081 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 921110-34-1

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2414081
CAS RN: 921110-34-1
M. Wt: 370.388
InChI Key: UYSZALRQTITDPY-UHFFFAOYSA-N
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Description

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as LUF6000 and has been studied extensively for its biological and pharmacological properties.

Scientific Research Applications

Heterocyclic Chemistry and Organic Synthesis

  • The reaction between 2-isocyanatobenzoyl chloride and 5-aminotetrazole yields a range of heterocyclic compounds, showcasing the utility of urea derivatives in synthesizing complex molecules with potential applications in drug development and organic materials (Peet, 1987).

Medicinal Chemistry and Enzyme Inhibition

  • Novel urea derivatives have been synthesized and evaluated for their enzyme inhibition properties and anticancer activity, indicating the significance of urea-based compounds in developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).

Material Science and Hydrogel Formation

  • Urea derivatives have been explored for their ability to form hydrogels, whose physical properties can be tuned by the identity of the anion. This has implications for the development of smart materials and sensors (Lloyd & Steed, 2011).

Organic Synthesis and Chemical Reactivity

  • The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the strategic use of urea derivatives in organic synthesis, enabling the preparation of variously substituted products (Smith, El‐Hiti, & Alshammari, 2013).

properties

IUPAC Name

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c1-27-16-7-5-13(6-8-16)9-10-20-18(26)21-12-17-22-23-24-25(17)15-4-2-3-14(19)11-15/h2-8,11H,9-10,12H2,1H3,(H2,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSZALRQTITDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea

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